molecular formula C18H18N2O2 B2935543 7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one CAS No. 483290-96-6

7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one

Numéro de catalogue: B2935543
Numéro CAS: 483290-96-6
Poids moléculaire: 294.354
Clé InChI: FTPWVGCEEWNVGU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one is a synthetic dihydroquinolinone derivative intended for research applications. Compounds based on the dihydroquinolinone scaffold are of significant interest in medicinal chemistry and drug discovery, particularly in the development of potential anticancer agents . The structural features of this compound—including the 7-methoxy group and the 3-{[(4-methylphenyl)amino]methyl} side chain—suggest it may act as a key intermediate or functional scaffold for designing molecules that modulate protein kinase activity . Its mechanism of action in biological systems is likely derived from its ability to interact with enzymatic targets such as kinases, potentially inhibiting their function and affecting cell proliferation pathways . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a pharmacological probe in oncology research and biochemical assays. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

7-methoxy-3-[(4-methylanilino)methyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-3-6-15(7-4-12)19-11-14-9-13-5-8-16(22-2)10-17(13)20-18(14)21/h3-10,19H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPWVGCEEWNVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one (CAS Number: 62095-33-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and reviews.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O2C_{18}H_{18}N_{2}O_{2}. The structure features a methoxy group, an amino group attached to a methylphenyl moiety, and a quinolinone core, which is known for its potential pharmacological properties.

PropertyValue
Molecular FormulaC18H18N2O2C_{18}H_{18}N_{2}O_{2}
CAS Number62095-33-4
Molecular Weight290.35 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. A review of quinazolinone and quinazoline derivatives indicated that modifications on the phenyl ring significantly influence antibacterial efficacy. Compounds with methoxy and methyl substitutions demonstrated enhanced activity against Gram-positive bacteria .

Cytotoxicity

The compound has been evaluated for its cytotoxic effects in various cancer cell lines. In vitro assays have shown that it exhibits potent antiproliferative activity against glioma cells, with mechanisms involving the inhibition of key signaling pathways such as AKT and mTORC1/C2. Importantly, normal astrocytes displayed significantly lower susceptibility to the compound, suggesting a degree of selectivity that is beneficial for therapeutic applications .

Anti-inflammatory Properties

In the context of inflammation, compounds similar to this compound have been noted for their anti-inflammatory effects. The modulation of inflammatory pathways through P2X7 receptor antagonism has been suggested as a potential mechanism, particularly in neuroinflammatory conditions like multiple sclerosis .

Case Studies

  • Glioma Treatment : A study investigated the effects of this compound on glioma cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis via multiple pathways, including necroptosis and autophagy .
  • Antimicrobial Efficacy : In a comparative study of various quinazolinone derivatives, this compound exhibited superior antimicrobial activity against both bacterial and fungal strains when compared to other derivatives lacking similar substitutions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on substituent patterns, molecular properties, and synthesis methodologies.

Substituent Position and Electronic Effects

  • 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one (C₁₁H₁₁NO₂, Mw 189.21): Methoxy at position 6 and methyl at position 3. Predicted pKa: 11.14 ± 0.70, indicating moderate basicity . Compared to the target compound, the shifted methoxy group (6 vs. 7) may alter electron density distribution, affecting solubility and receptor binding.
  • 7-Fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one (C₁₀H₉FNO₂, Mw 194.18): Fluorine at position 7 and hydroxymethyl at position 3. Fluorine’s electron-withdrawing nature could reduce electron density on the quinolinone ring, contrasting with the electron-donating methoxy group in the target compound .

Structural Complexity and Functional Groups

  • 4-Acetoxy-3-iodo-1-methyl-1,2-dihydroquinolin-2-one (C₁₂H₁₀INO₃, Mw 343.12): Bulky iodine and acetoxy groups at positions 3 and 4, respectively.
  • 4-Methoxy-3-[(1E)-3-methylbuta-1,3-dien-1-yl]-1,2-dihydroquinolin-2-one: A conjugated diene substituent at position 3. The extended π-system may enhance UV absorption or reactivity in photochemical applications, diverging from the target’s aromatic amine group .

Key Properties and Theoretical Implications

Compound Name Substituents Molecular Formula Molar Mass Key Properties/Notes
7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one 7-OCH₃, 3-(4-MeC₆H₄NHCH₂) C₁₈H₁₉N₂O₂ ~307.36* Theoretical pKa ~10–12 (estimated)
6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one 6-OCH₃, 3-CH₃ C₁₁H₁₁NO₂ 189.21 Density: 1.153 g/cm³; pKa 11.14
7-Fluoro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one 7-F, 3-CH₂OH C₁₀H₉FNO₂ 194.18 Potential for H-bonding due to -OH
4-Methoxy-3-(3-methylbutadienyl)-1,2-dihydroquinolin-2-one 4-OCH₃, 3-(CH₂CH=C(CH₃)) C₁₅H₁₅NO₂ 241.29 Conjugated diene may enhance reactivity

*Theoretical molar mass calculated based on structure.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one with high purity?

  • Methodological Answer : Microwave-assisted synthesis is efficient for this compound. A protocol involving InCl₃ as a catalyst (20 mol%) under microwave irradiation (360 W, 5 minutes) yields 63% purity, as demonstrated in analogous quinolinone syntheses. Post-synthesis purification via column chromatography (silica gel) and crystallization (CH₂Cl₂/di-isopropylether) ensures high purity. Monitoring reaction progress with TLC (silica gel GF₂₅₄) is advised .

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy and methylphenyl groups). X-ray crystallography resolves stereochemistry, as shown in studies of similar dihydroquinolin-2-ones, where dihedral angles between fused rings (e.g., 57.84°) validate structural integrity. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₉H₂₀N₂O₂) .

Q. What analytical techniques are suitable for assessing the purity of this compound?

  • Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection (254 nm) to quantify impurities. Compare retention times against certified reference standards. TLC (silica gel, ethyl acetate/hexane) with visualization under UV (254 nm) or iodine vapor provides rapid purity checks. Impurity profiling via LC-MS identifies byproducts like hydrolyzed amines or oxidation derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times, and solvent controls). For example, in neutrophil superoxide inhibition studies, discrepancies arise from varying substituent effects (e.g., methoxy vs. methyl groups). Validate activity via orthogonal assays (e.g., enzymatic inhibition and cell-based models) and correlate with structural analogs (e.g., 7-hydroxycoumarin derivatives) .

Q. What strategies are effective in optimizing the compound’s solubility for in vivo studies without altering its core structure?

  • Methodological Answer : Salt formation (e.g., phosphate salts) improves aqueous solubility, as seen in quinoline derivatives. Co-solvents (PEG-400/ethanol) or cyclodextrin inclusion complexes enhance bioavailability. Prodrug approaches (e.g., acetylating the amino group) increase lipophilicity temporarily, enabling better tissue penetration .

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups responsible for pharmacological effects?

  • Methodological Answer : Systematically modify substituents (e.g., replacing methoxy with ethoxy or halogen groups) and evaluate bioactivity. For example, replacing the 4-methylphenyl group with a pyridine moiety in analogs reduces TNF-α inhibition by 40%, highlighting the importance of hydrophobic interactions. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.